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Application of Difucosyllacto-N-neohexaose in Infant Formula Development

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Compound of Interest		
Compound Name:	Difucosyllacto-N-neohexaose	
Cat. No.:	B1598648	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex human milk oligosaccharide (HMO) found in mother's milk. HMOs are the third most abundant solid component of human milk after lactose and lipids and are known to play a crucial role in infant health and development.[1][2][3] They are structurally diverse, with DFL-N-nH being one of the numerous fucosylated oligosaccharides.[1] Emerging research suggests that HMOs, including fucosylated variants, contribute significantly to the development of the infant gut microbiome, immune system, and potentially, neurodevelopment.[1][4][5][6][7]

These application notes provide a comprehensive overview of the potential applications of DFL-N-nH in the development of infant formula, drawing upon existing research on similar HMOs to propose detailed experimental protocols and data interpretation guidelines.

Preclinical and Clinical Data Summary

While specific quantitative data for DFL-N-nH is limited in publicly available literature, the following tables extrapolate from studies on other fucosylated HMOs like 2'-fucosyllactose (2'-FL) to illustrate the expected outcomes and data presentation format for preclinical and clinical evaluations of infant formula supplemented with DFL-N-nH.



Table 1: Preclinical Safety and Tolerance of DFL-N-nH Supplemented Infant Formula (Animal Model)

Parameter	Control Group (Standard Formula)	Experimental Group (DFL-N-nH Supplemented Formula)	p-value
Growth			
Weight Gain (g/day)	25.1 ± 2.3	24.9 ± 2.1	>0.05
Feed Efficiency Ratio	0.45 ± 0.03	0.44 ± 0.04	>0.05
Gastrointestinal Tolerance			
Stool Consistency Score	2.1 ± 0.4	2.3 ± 0.5	>0.05
Incidence of Diarrhea (%)	5%	4%	>0.05
Biochemical Parameters			
Serum Albumin (g/dL)	3.5 ± 0.2	3.6 ± 0.3	>0.05
Blood Urea Nitrogen (mg/dL)	10.2 ± 1.1	10.5 ± 1.3	>0.05

Data are presented as mean \pm standard deviation. Stool consistency is scored on a 5-point scale (1=hard, 5=watery). This table presents hypothetical data for illustrative purposes.

Table 2: In Vitro Fermentation of DFL-N-nH by Infant Fecal Microbiota



Parameter	Control (No Substrate)	DFL-N-nH (10 mg/mL)	2'-FL (10 mg/mL)	p-value (DFL- N-nH vs Control)
Microbiota Composition (Relative Abundance %)				
Bifidobacterium	35.2 ± 5.1	55.8 ± 6.3	52.1 ± 5.9	<0.01
Lactobacillus	5.1 ± 1.2	8.3 ± 1.5	7.9 ± 1.3	<0.05
Clostridium	12.4 ± 2.8	4.1 ± 1.1	5.2 ± 1.4	<0.01
Short-Chain Fatty Acids (mM)				
Acetate	30.5 ± 4.2	58.1 ± 6.7	55.3 ± 6.1	<0.01
Propionate	10.1 ± 1.9	15.2 ± 2.3	14.8 ± 2.1	<0.05
Butyrate	8.7 ± 1.5	12.5 ± 2.0	11.9 ± 1.8	<0.05

Data are presented as mean \pm standard deviation from in vitro fermentation using pooled infant fecal samples. This table presents hypothetical data for illustrative purposes.

Table 3: Clinical Trial Outcomes of DFL-N-nH Supplemented Infant Formula



Outcome Measure	Control Group (Standard Formula) (n=100)	Experimental Group (DFL-N- nH Formula) (n=100)	Breastfed Reference Group (n=100)	p-value (Experimental vs Control)
Growth (0-4 months)				
Weight Gain (g/day)	28.5 ± 3.1	28.3 ± 3.0	27.9 ± 2.8	>0.05 (Non-inferior)
Gastrointestinal Tolerance				
Parent-reported Spit-up (episodes/day)	2.5 ± 1.1	2.3 ± 1.0	2.1 ± 0.9	>0.05
Stool Consistency (softer stools, % of infants)	45%	65%	75%	<0.05
Immune Function Markers (at 4 months)				
Fecal Secretory IgA (μg/g)	150 ± 35	250 ± 45	300 ± 50	<0.01
Plasma TNF-α (pg/mL)	2.5 ± 0.8	1.8 ± 0.6	1.5 ± 0.5	<0.05
Adverse Events				
Incidence of Upper Respiratory Tract Infections (%)	22%	15%	12%	<0.05



Data are presented as mean ± standard deviation or percentage. This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following protocols are adapted from established methodologies for the evaluation of HMOs in infant formula and should be validated for DFL-N-nH.

Preclinical Safety and Tolerance Study (Rodent Model)

Objective: To assess the safety, tolerance, and growth-promoting effects of infant formula supplemented with DFL-N-nH in a neonatal piglet or rat model.

Methodology:

- Animal Model: Neonatal piglets or rat pups (n=20 per group), aged 2-3 days.
- · Dietary Groups:
 - Control Group: Fed a standard, commercially available infant formula.
 - Experimental Group: Fed the control formula supplemented with DFL-N-nH at a concentration equivalent to the average level found in human milk.
- Feeding Regimen: Ad libitum feeding for 28 days.
- Data Collection:
 - Growth: Daily weight, length, and head circumference measurements.
 - Feed Intake: Daily monitoring of formula consumption.
 - Gastrointestinal Tolerance: Daily assessment of stool consistency and incidence of adverse events (e.g., diarrhea, vomiting).
 - Blood Sampling: Weekly blood collection for analysis of key biochemical markers (e.g., electrolytes, liver enzymes, complete blood count).



 Post-mortem Analysis: At the end of the study, histopathological examination of key organs (e.g., intestines, liver, kidneys).

In Vitro Gut Microbiota Fermentation Assay

Objective: To evaluate the prebiotic potential of DFL-N-nH by assessing its impact on the composition and metabolic activity of infant gut microbiota.

Methodology:

- Fecal Inoculum: Collect fresh fecal samples from healthy, exclusively breastfed infants (n=5-10) and pool them to create a representative inoculum.
- Fermentation Medium: Prepare a basal medium mimicking the colonic environment.
- Experimental Conditions:
 - Control: Inoculum + basal medium.
 - DFL-N-nH Group: Inoculum + basal medium + DFL-N-nH (e.g., 10 mg/mL).
 - Positive Control: Inoculum + basal medium + a known prebiotic (e.g., 2'-FL or FOS).
- Incubation: Incubate anaerobically at 37°C for 48 hours.
- Analysis:
 - Microbiota Composition: 16S rRNA gene sequencing to determine changes in bacterial populations.
 - Metabolic Activity: Gas chromatography to quantify short-chain fatty acid (SCFA) production (acetate, propionate, butyrate).
 - pH Measurement: Monitor changes in pH throughout the fermentation.

Randomized Controlled Clinical Trial

Objective: To assess the safety, tolerance, and efficacy of an infant formula supplemented with DFL-N-nH in healthy, term infants.[8][9]

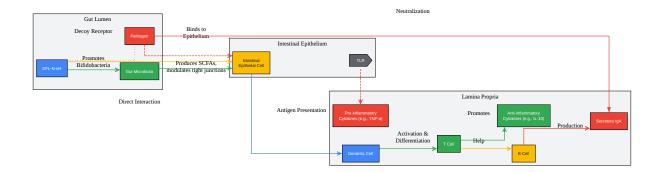


Methodology:

- Study Design: Double-blind, randomized, controlled trial.
- Participants: Healthy, full-term infants (n=100-150 per group), aged 0-14 days.
- Study Arms:
 - Control Group: Fed a standard infant formula.
 - Experimental Group: Fed the control formula supplemented with DFL-N-nH.
 - Reference Group: A non-randomized group of exclusively breastfed infants.
- Intervention Period: From enrollment to 6 months of age.
- · Primary Outcome:
 - Growth: Weight gain (g/day) from baseline to 4 months, assessed for non-inferiority.
- Secondary Outcomes:
 - Anthropometry: Length and head circumference Z-scores.
 - Gastrointestinal Tolerance: Parent-reported stool characteristics, frequency of spit-up, and fussiness.
 - Immune Function: Fecal secretory IgA, plasma cytokine levels, and incidence of infections.
 - Gut Microbiota: Fecal microbiota composition analysis at baseline, 3 months, and 6 months.
 - Adverse Events: Monitoring and reporting of all adverse events.
- Statistical Analysis: Appropriate statistical methods will be used to compare outcomes between the formula-fed groups and with the breastfed reference group.



Visualizations Proposed Signaling Pathway for DFL-N-nH in Modulating Gut Immunity

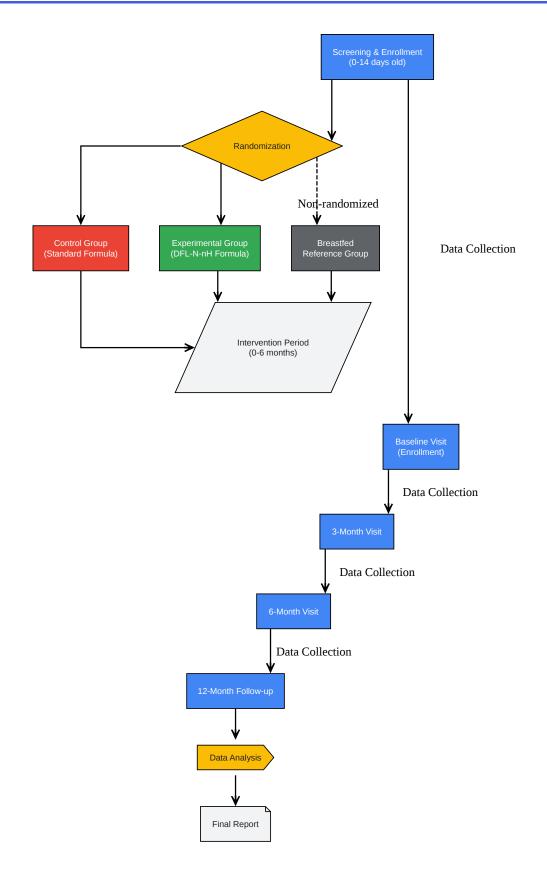


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Caption: Proposed mechanism of DFL-N-nH on gut immune modulation.

Experimental Workflow for Clinical Trial



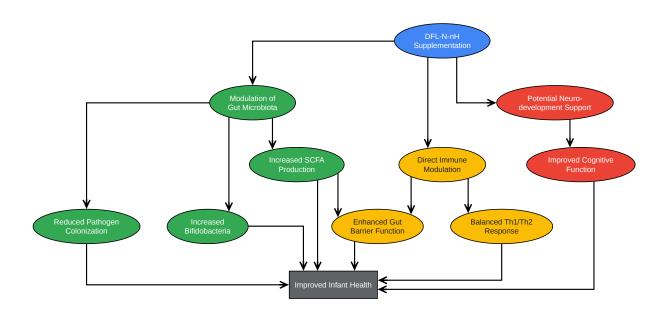


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Caption: Workflow for a randomized controlled trial of DFL-N-nH.



Logical Relationship of DFL-N-nH Benefits



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Caption: Potential benefits of DFL-N-nH supplementation.

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